3-Bromo-N-(2-propen-1-yl)-2-pyridinamine: A Pivotal Scaffold for Fused Aza-Heterocycles
3-Bromo-N-(2-propen-1-yl)-2-pyridinamine: A Pivotal Scaffold for Fused Aza-Heterocycles
The following technical guide provides an in-depth analysis of 3-Bromo-N-(2-propen-1-yl)-2-pyridinamine , a critical intermediate in the synthesis of fused aza-heterocycles.
Executive Summary
3-Bromo-N-(2-propen-1-yl)-2-pyridinamine (also known as N-allyl-3-bromo-2-aminopyridine) is a functionalized pyridine derivative characterized by an electrophilic bromine handle at the C3 position and a nucleophilic allylamine moiety at the C2 position. This bifunctional nature makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) via intramolecular Heck cyclization. Its utility extends to the development of kinase inhibitors and GPCR ligands where the 7-azaindole core serves as a bioisostere for indole or purine systems.
Molecular Architecture & Physicochemical Profile
The molecule features a pyridine ring substituted with a bromine atom at the 3-position and an allylamine group at the 2-position. The proximity of the bromine and the allyl group facilitates metal-catalyzed cyclization.
Structural Analysis[1][2]
-
Core : Pyridine ring (electron-deficient aromatic system).
-
C3-Bromine : Provides a reactive site for oxidative addition by transition metals (Pd, Cu).
-
C2-Allylamine : Acts as a tethered olefin for insertion and a directing group for regioselectivity.
-
Basicity : The pyridine nitrogen (N1) is less basic than in unsubstituted pyridine due to the electron-withdrawing effect of the C3-bromine, though the C2-amino group provides some electron donation via resonance.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 3-Bromo-N-(2-propen-1-yl)-2-pyridinamine | |
| Common Name | N-Allyl-3-bromo-2-aminopyridine | |
| Molecular Formula | C₈H₉BrN₂ | |
| Molecular Weight | 213.08 g/mol | |
| Physical State | Solid or Viscous Oil | Typically isolated as a yellow/brown oil or low-melting solid. |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Low solubility in water. |
| pKa (Predicted) | ~4.0 – 4.5 | Pyridine N is weakly basic due to ortho-Br. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity. |
Synthetic Routes[1][3][4][5][6]
Access to 3-bromo-N-(2-propen-1-yl)-2-pyridinamine is primarily achieved through Nucleophilic Aromatic Substitution (SNAr) of 2,3-dihalopyridines. The C2 position is significantly more electrophilic than C3 due to the inductive effect of the ring nitrogen, allowing for selective mono-amination.
Protocol: Selective SNAr of 2,3-Dibromopyridine
Reaction:
Step-by-Step Methodology:
-
Reagents : Charge a pressure tube or round-bottom flask with 2,3-dibromopyridine (1.0 equiv) and allylamine (3.0–5.0 equiv). Using excess allylamine acts as both nucleophile and proton scavenger. Alternatively, use K₂CO₃ (2.0 equiv) as a base in DMF or NMP .
-
Conditions : Heat the mixture to 80–100 °C for 12–24 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) for the disappearance of the starting dibromide.
-
Workup : Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (e.g., 9:1 to 7:3).
-
Yield : Typical yields range from 75% to 90% .
Mechanistic Insight : The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The leaving group (Br⁻) at C2 is displaced preferentially because the intermediate anion is stabilized by the ring nitrogen.
Figure 1: Selective SNAr pathway for the synthesis of the core scaffold.
Reactivity Profile & Functionalization[3]
The core value of this molecule lies in its ability to undergo Intramolecular Heck Cyclization to form the 7-azaindole framework. This transformation is a "privileged reaction" in drug discovery for generating kinase inhibitor scaffolds.
Intramolecular Heck Cyclization
Target : Synthesis of 3-methylene-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine or isomerized 3-methyl-1H-pyrrolo[2,3-b]pyridine .
Mechanism :
-
Oxidative Addition : Pd(0) inserts into the C3–Br bond.
-
Ligand Exchange/Coordination : The pendant allyl double bond coordinates to the Pd(II) center.
-
Migratory Insertion : The alkene inserts into the Pd–C bond (typically 5-exo-trig cyclization favored over 6-endo-trig).
-
-Hydride Elimination : Elimination of H from the
-carbon regenerates the Pd(II)-H species and forms the exocyclic double bond. -
Isomerization : Under basic conditions, the exocyclic double bond often isomerizes to the thermodynamically more stable endocyclic position, yielding the aromatic 7-azaindole derivative.
Standard Conditions :
-
Catalyst : Pd(OAc)₂ (5–10 mol%) + PPh₃ or P(o-tol)₃.
-
Base : Et₃N or K₂CO₃ (2–3 equiv).
-
Solvent : CH₃CN or DMF, reflux (80–110 °C).
Figure 2: Mechanistic pathway for the Pd-catalyzed intramolecular cyclization.
Alternative Reactivity[7]
-
Buchwald-Hartwig Amination : The C3-Br can be coupled with external amines if the intramolecular reaction is suppressed (e.g., by using rigid ligands or specific conditions), though cyclization is usually faster.
-
N-Alkylation : The pyridine nitrogen (N1) can be alkylated with alkyl halides to form pyridinium salts, which can then undergo cyclization to form imidazo[1,2-a]pyridine derivatives, offering a divergent synthetic pathway.
Applications in Drug Discovery
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold derived from this intermediate is a bioisostere of indole and purine. It is extensively used in:
-
Kinase Inhibitors : Targeting ATP-binding pockets (e.g., JAK, Trk, and Aurora kinases). The N1 and N7 nitrogens mimic the hydrogen bonding motifs of adenine.
-
GPCR Ligands : 7-Azaindoles serve as core structures for serotonin (5-HT) and dopamine receptor modulators.
Safety & Handling
-
Hazards : As with many aminopyridines and organic bromides, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling : Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or vapors.
-
Storage : Store in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent oxidation or slow hydrolysis.
References
-
Synthesis of 7-Azaindoles via Heck Reaction
- M. Mouaddib et al., "Efficient Synthesis of 3-Bromo-2-[(N-substituted)
-
L. Mehta et al., "Palladium-catalyzed synthesis of 7-azaindoles," J. Chem. Soc., Perkin Trans. 1, 2001. Link
-
General Heck Cyclization Methodology
-
Synthesis of 2,3-Functionalized Pyridines
-
T. Queguiner et al., "Metallation of pyridines and halopyridines," Chemical Reviews, 2001. Link
-
-
Properties of Aminopyridines
-
PubChem Compound Summary for 2-Amino-3-bromopyridine (Parent structure). Link
-
